molecular formula C9H16O2 B114289 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone CAS No. 152589-72-5

1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone

Cat. No. B114289
CAS RN: 152589-72-5
M. Wt: 156.22 g/mol
InChI Key: MENKWKGVBCHGEG-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone, also known as menthone, is a cyclic monoterpene ketone that is widely used in the fragrance and flavor industries. It has a characteristic minty odor and taste and is found naturally in a variety of plants, including peppermint, spearmint, and pennyroyal. In recent years, menthone has also gained attention in the scientific community for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone is not fully understood, but studies have suggested that it may exert its therapeutic effects through multiple pathways. One proposed mechanism is the inhibition of the NF-κB pathway, a key regulator of inflammation and immune responses. Menthone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
In addition to its antimicrobial and anti-inflammatory properties, 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone has been shown to have a variety of other biochemical and physiological effects. Studies have suggested that 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone can modulate the activity of ion channels, including calcium and potassium channels, and may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone in lab experiments is its relatively low cost and availability. Menthone can be synthesized or extracted from plant materials, making it a cost-effective option for researchers. However, one limitation is its potential variability in purity and composition, depending on the source and method of synthesis.

Future Directions

There are numerous areas of research that could benefit from further investigation into the properties of 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone. One potential area of interest is its potential as an anticancer agent. Studies have suggested that 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone may have anti-proliferative effects on cancer cells and could be a promising candidate for further research.
Another area of interest is the potential use of 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone in the treatment of neurological disorders. Studies have suggested that 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone may have neuroprotective effects and could be a potential treatment option for conditions such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone, or 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone, is a cyclic monoterpene ketone with a variety of potential therapeutic properties. Its antimicrobial and anti-inflammatory properties, as well as its potential neuroprotective effects, make it a promising candidate for further research. While there are limitations to its use in lab experiments, its availability and low cost make it an attractive option for researchers.

Synthesis Methods

Menthone can be synthesized through various methods, including steam distillation of essential oils, chemical extraction from plant materials, and chemical synthesis. One common method of synthesizing 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone is through the oxidation of pulegone, a monoterpene found in pennyroyal oil. This process involves the use of strong oxidizing agents, such as potassium permanganate or chromic acid, to convert pulegone into 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone.

Scientific Research Applications

Menthone has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic properties. One area of interest is its antibacterial and antifungal activity. Studies have shown that 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone exhibits significant antimicrobial activity against a variety of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Another area of research is the potential use of 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone as an anti-inflammatory agent. Studies have shown that 1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis.

properties

CAS RN

152589-72-5

Product Name

1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-[(1R,2S)-2-hydroxy-1-methylcyclohexyl]ethanone

InChI

InChI=1S/C9H16O2/c1-7(10)9(2)6-4-3-5-8(9)11/h8,11H,3-6H2,1-2H3/t8-,9-/m0/s1

InChI Key

MENKWKGVBCHGEG-IUCAKERBSA-N

Isomeric SMILES

CC(=O)[C@@]1(CCCC[C@@H]1O)C

SMILES

CC(=O)C1(CCCCC1O)C

Canonical SMILES

CC(=O)C1(CCCCC1O)C

synonyms

Ethanone, 1-(2-hydroxy-1-methylcyclohexyl)-, cis- (9CI)

Origin of Product

United States

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